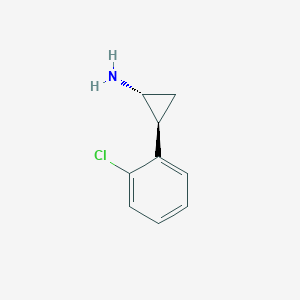
Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethyl ester group attached to the 2-position through an oxyacetate linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: The reaction of 5-bromopyridin-2-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like acetone.
Step 2: The mixture is then heated under reflux conditions for several hours.
Step 3: The product is purified by recrystallization or column chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 2-((5-aminopyridin-2-yl)oxy)acetate or 2-((5-thiopyridin-2-yl)oxy)acetate.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of Ethyl 2-((5-bromopyridin-2-yl)oxy)ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate has diverse applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets . The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate can be compared with other similar compounds, such as :
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar structure but with the bromine atom at the 3-position.
Methyl 5-bromopyridine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
5-Bromopyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
ethyl 2-(5-bromopyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-14-8-4-3-7(10)5-11-8/h3-5H,2,6H2,1H3 |
Clave InChI |
PXGUKNVCJIVLNQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=NC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


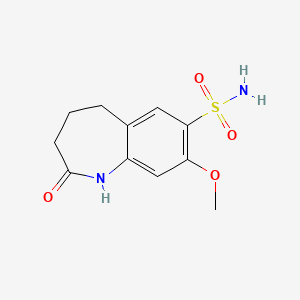



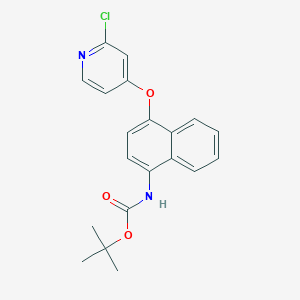

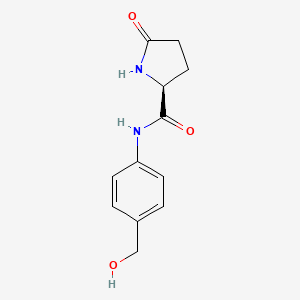
![(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13059839.png)
![[2-(Trifluoromethyl)cyclopropyl]methanamine](/img/structure/B13059840.png)

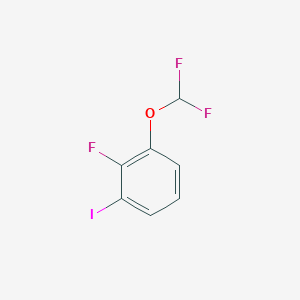
![2-Aminothieno[3,2-d]pyrimidin-4-ol](/img/structure/B13059852.png)
